Azulene, 1-propyl-
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Overview
Description
Azulene, 1-propyl- is a derivative of azulene, a non-benzenoid aromatic hydrocarbon characterized by its deep blue color. Azulene itself is composed of fused five- and seven-membered rings, which contribute to its unique electronic properties.
Preparation Methods
The synthesis of azulene derivatives, including 1-propylazulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Industrial production methods for azulene derivatives typically involve cycloaddition reactions and subsequent functionalization steps to introduce the desired substituents .
Chemical Reactions Analysis
Azulene, 1-propyl- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the resonance structure of azulene, electrophilic substitution reactions occur primarily at the 1- and 3-positions.
Nucleophilic Addition: Nucleophilic addition reactions can take place at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can undergo redox reactions, which are crucial for their applications in electrochemical processes.
Common reagents used in these reactions include protonated aldehydes, which react with azulene to form α-azulenyl alcohols and subsequently α-azulenyl cations .
Scientific Research Applications
Chemistry: Azulene derivatives are used as building blocks for the synthesis of complex organic molecules and materials.
Biology and Medicine: Azulene derivatives exhibit anti-inflammatory, antibacterial, and anti-ulcer properties. .
Mechanism of Action
The mechanism of action of azulene, 1-propyl- involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, azulene derivatives can stimulate macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Azulene, 1-propyl- can be compared with other similar compounds such as guaiazulene and chamazulene. These compounds share the azulene scaffold but differ in their substituents and biological activities . For example:
Guaiazulene: Known for its anti-inflammatory and antibacterial properties, guaiazulene is commonly used in cosmetics and pharmaceuticals.
Chamazulene: Found in chamomile oil, chamazulene exhibits anti-inflammatory and antioxidant properties.
The unique electronic properties and reactivity of azulene, 1-propyl- make it a valuable compound for various applications, distinguishing it from its analogs.
Properties
CAS No. |
83593-38-8 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-propylazulene |
InChI |
InChI=1S/C13H14/c1-2-6-11-9-10-12-7-4-3-5-8-13(11)12/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
HYJHGLNFNVGVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CC=CC=C2C=C1 |
Origin of Product |
United States |
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